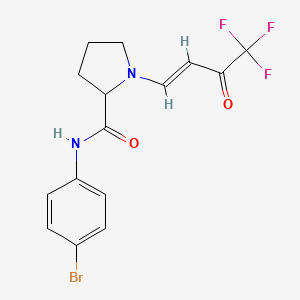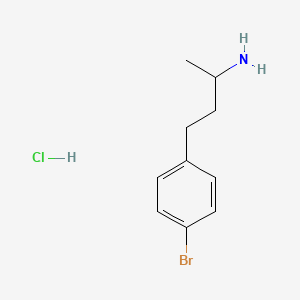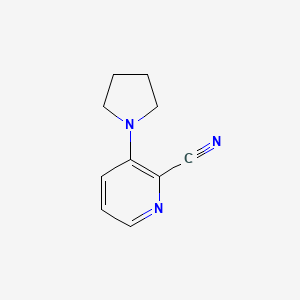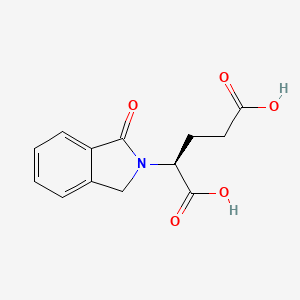![molecular formula C9H9N3OS B2755399 2-[(3-oxobutan-2-yl)sulfanyl]pyrimidine-5-carbonitrile CAS No. 338420-98-7](/img/structure/B2755399.png)
2-[(3-oxobutan-2-yl)sulfanyl]pyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-oxobutan-2-yl)sulfanyl]pyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a sulfanyl group at the second position and a carbonitrile group at the fifth position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
作用机制
Target of Action
The primary target of 2-[(3-oxobutan-2-yl)sulfanyl]pyrimidine-5-carbonitrile, also known as 2-((1-Methyl-2-oxopropyl)sulfanyl)-5-pyrimidinecarbonitrile, is the epidermal growth factor receptor (EGFR) . EGFR is a crucial regulator of numerous biological processes, including cell cycle progression, apoptosis inhibition, and tumor cell motility .
Mode of Action
This compound has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR . It interacts with EGFR by binding to its active site, thereby inhibiting the tyrosine kinase activity of EGFR . This inhibition disrupts the signal transduction pathways regulated by EGFR, leading to a decrease in cell proliferation and an increase in apoptosis .
Biochemical Pathways
The inhibition of EGFR by this compound affects multiple biochemical pathways. It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects . Additionally, it upregulates the level of caspase-3 , a key enzyme involved in the execution-phase of cell apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include the arrest of the cell cycle at the G2/M phase, induction of apoptosis, and upregulation of caspase-3 . These effects result in decreased cell proliferation and increased cell death, particularly in cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-oxobutan-2-yl)sulfanyl]pyrimidine-5-carbonitrile typically involves the reaction of 2-chloropyrimidine-5-carbonitrile with 3-oxobutan-2-yl thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-[(3-oxobutan-2-yl)sulfanyl]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Potential use in the development of agrochemicals or pharmaceuticals.
相似化合物的比较
Similar Compounds
2-thioxopyrimidines: Compounds with a sulfur atom at the second position of the pyrimidine ring.
Pyrimidine-5-carbonitrile derivatives: Compounds with various substituents at the second position of the pyrimidine ring.
Uniqueness
2-[(3-oxobutan-2-yl)sulfanyl]pyrimidine-5-carbonitrile is unique due to the presence of both the sulfanyl and carbonitrile groups, which confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives. Its ability to act as a tyrosine kinase inhibitor targeting specific EGFR mutations sets it apart from other similar compounds .
属性
IUPAC Name |
2-(3-oxobutan-2-ylsulfanyl)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-6(13)7(2)14-9-11-4-8(3-10)5-12-9/h4-5,7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWJIFXHUJQYPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)SC1=NC=C(C=N1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((2-(1H-indol-3-yl)ethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2755317.png)
![12-(Benzylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0(2),]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2755318.png)
![N-(3'-acetyl-2-oxo-1-{[4-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B2755319.png)
![[(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride](/img/new.no-structure.jpg)
![6-(piperidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide](/img/structure/B2755321.png)

methanone](/img/structure/B2755325.png)

![2-[(3S,5S,6R)-5-(3-Chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(2S)-3-methyl-1-propan-2-ylsulfonylbutan-2-yl]-2-oxopiperidin-3-yl]acetic acid](/img/structure/B2755330.png)
![7-(diethylamino)-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2755331.png)



